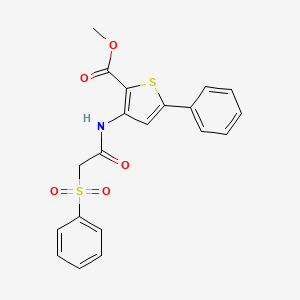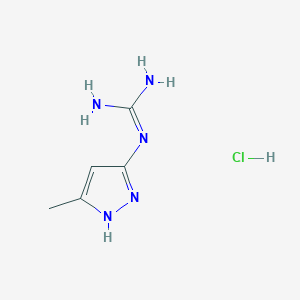![molecular formula C13H19ClFNO B2808338 4-[(2-Fluorophenyl)methyl]oxan-4-yl-methanamine hydrochloride CAS No. 1385696-57-0](/img/structure/B2808338.png)
4-[(2-Fluorophenyl)methyl]oxan-4-yl-methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[(2-Fluorophenyl)methyl]oxan-4-yl-methanamine hydrochloride” is a chemical compound with the CAS Number 1385696-57-0 . It has a molecular weight of 259.75 and a molecular formula of C13H19ClFNO .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula, C13H19ClFNO . This indicates that the molecule is composed of 13 carbon atoms, 19 hydrogen atoms, one chlorine atom, one fluorine atom, one nitrogen atom, and one oxygen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 259.75 and a molecular formula of C13H19ClFNO . Unfortunately, specific details such as density, boiling point, melting point, and flash point are not available .Wissenschaftliche Forschungsanwendungen
Practical Synthesis of Related Compounds
A study by Qiu et al. (2009) describes a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials. This synthesis is relevant for understanding the production processes of compounds with similar structural features to "4-[(2-Fluorophenyl)methyl]oxan-4-yl-methanamine hydrochloride" (Qiu, Gu, Zhang, & Xu, 2009).
Fluorescent Chemosensors
Roy (2021) reviews the development of chemosensors based on 4-Methyl-2,6-diformylphenol (DFP) compounds for detecting various analytes, highlighting the high selectivity and sensitivity of these sensors. This research may provide insight into the use of "this compound" in developing sensitive detection tools for chemical or biological applications (Roy, 2021).
Evaluation of Thiophene Analogues
Research by Ashby et al. (1978) evaluates thiophene analogues of carcinogens, synthesizing compounds for potential carcinogenicity studies. This investigation into aromatic organic carcinogens and their analogues might shed light on the toxicological aspects and safety evaluations of similar compounds, including "this compound" (Ashby, Styles, Anderson, & Paton, 1978).
Neurochemistry and Neurotoxicity Studies
McKenna and Peroutka (1990) discuss the neurochemical effects and neurotoxicity of MDMA, providing a framework for understanding the neuronal impact of psychoactive substances. This research could be analogous to studying the neurochemical interactions and potential neurotoxic effects of "this compound" in the brain (McKenna & Peroutka, 1990).
Safety and Hazards
The safety data sheet for “4-[(2-Fluorophenyl)methyl]oxan-4-yl-methanamine hydrochloride” provides important information about handling and storage, as well as first-aid measures and fire-fighting measures . It’s important to handle this compound with care, avoid heat/sparks/open flames/hot surfaces, and use appropriate extinguishing media suitable for surrounding facilities in case of fire .
Eigenschaften
IUPAC Name |
[4-[(2-fluorophenyl)methyl]oxan-4-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO.ClH/c14-12-4-2-1-3-11(12)9-13(10-15)5-7-16-8-6-13;/h1-4H,5-10,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BINMETPBSUWLJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2=CC=CC=C2F)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-oxo-N-phenyl-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3-pyridazinecarboxamide](/img/structure/B2808260.png)
![7-[(2-chloro-6-fluorophenyl)methyl]-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2808261.png)
![5-chloro-2-nitro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2808262.png)

![5H,7H,8H-pyrano[4,3-b]pyridine-2-carbonitrile](/img/structure/B2808265.png)

![Tert-butyl 4-[2-(1-cyanobutylamino)-1-hydroxy-2-oxoethyl]piperidine-1-carboxylate](/img/structure/B2808267.png)
![methyl 3-((3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2808268.png)

![3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-N-(thiophen-2-yl)azetidine-1-carboxamide](/img/structure/B2808271.png)


![3-[3-(1,1-difluoroethyl)bicyclo[1.1.1]pentan-1-yl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2808278.png)
